molecular formula C4H11Cl2N B8018072 Ethanamine, 2-chloro-N-ethyl-, hydrochloride

Ethanamine, 2-chloro-N-ethyl-, hydrochloride

Cat. No.: B8018072
M. Wt: 144.04 g/mol
InChI Key: ZNPQLXDWQPMSMR-UHFFFAOYSA-N
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Description

Ethanamine, 2-chloro-N-ethyl-, hydrochloride is a chemical compound with the molecular formula C4H10ClN·HCl. It is a derivative of ethylamine, where one of the hydrogen atoms is replaced by a 2-chloroethyl group. This compound is commonly used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethanamine, 2-chloro-N-ethyl-, hydrochloride can be synthesized through the reaction of ethylamine with 2-chloroethanol in the presence of hydrochloric acid. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors where ethylamine and 2-chloroethanol are combined with hydrochloric acid. The reaction mixture is then purified through distillation and crystallization processes to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-chloro-N-ethyl-, hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.

    Oxidation Reactions: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction Reactions: It can be reduced to form ethylamine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or other strong bases.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Major Products Formed

    Substitution Reactions: Products include substituted ethanamines.

    Oxidation Reactions: Products include amides or nitriles.

    Reduction Reactions: Products include ethylamine derivatives.

Scientific Research Applications

Ethanamine, 2-chloro-N-ethyl-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: It is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is used in the development of pharmaceutical intermediates and active ingredients.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethanamine, 2-chloro-N-ethyl-, hydrochloride involves its interaction with nucleophiles and electrophiles in chemical reactions. The chlorine atom in the compound acts as a leaving group, allowing for substitution reactions to occur. The compound can also undergo oxidation and reduction reactions, leading to the formation of various products.

Comparison with Similar Compounds

Similar Compounds

  • Ethanamine, 2-chloro-N,N-diethyl-
  • Ethanamine, 2-chloro-N,N-dimethyl-
  • Bis(2-chloroethyl)amine

Uniqueness

Ethanamine, 2-chloro-N-ethyl-, hydrochloride is unique due to its specific substitution pattern, which allows it to participate in a variety of chemical reactions. Its hydrochloride form also enhances its solubility in water, making it more versatile for use in aqueous reactions compared to its analogs.

Properties

IUPAC Name

2-chloroethyl(ethyl)azanium;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClN.ClH/c1-2-6-4-3-5;/h6H,2-4H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPQLXDWQPMSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[NH2+]CCCl.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4535-87-9
Record name Ethanamine, 2-chloro-N-ethyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4535-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylamine, 2-chloro-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004535879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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